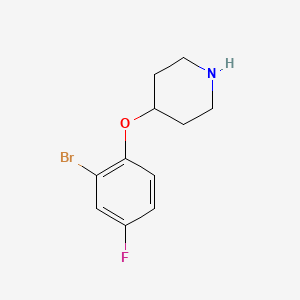

4-(2-Bromo-4-fluorophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromo-4-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRXVTVLQJODIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647914 | |

| Record name | 4-(2-Bromo-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647014-45-7 | |

| Record name | 4-(2-Bromo-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 2 Bromo 4 Fluorophenoxy Piperidine

Strategic Approaches to the Synthesis of the Piperidine (B6355638) Core

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. google.com Its synthesis has been the subject of extensive research, leading to a variety of strategic approaches. These methods can be broadly categorized into the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and various multicomponent reactions. nih.gov

Hydrogenation of substituted pyridines is a common and direct method for obtaining the corresponding piperidine derivatives. nih.gov This can be achieved using various catalytic systems, including transition metals like palladium, rhodium, and nickel, often under high pressure and temperature. nih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, particularly with substituted pyridines. nih.gov

Intramolecular cyclization strategies typically involve the formation of the piperidine ring from an acyclic precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic center at the appropriate position to facilitate a 6-endo or 6-exo cyclization. nih.gov Methods such as reductive amination of δ-amino ketones or aldehydes, and the cyclization of ω-haloamines are well-established routes. nih.gov

More advanced and stereoselective methods for piperidine synthesis have also been developed. For instance, the aza-Prins cyclization allows for the highly diastereoselective synthesis of substituted 4-hydroxypiperidines, which are key precursors for compounds like 4-(2-bromo-4-fluorophenoxy)piperidine. rsc.org Enzymatic carbonyl reductase-catalyzed reduction of 3-substituted-4-oxopiperidines can also provide chiral 3-substituted-4-hydroxypiperidines with high stereoselectivity. nih.gov

| Synthetic Strategy | Description | Key Features |

| Pyridine Hydrogenation | Reduction of a corresponding pyridine derivative using catalytic hydrogenation (e.g., Pd/C, Rh/C, Ni). nih.gov | Direct route, but can require harsh conditions. Stereoselectivity is a key consideration. nih.gov |

| Intramolecular Cyclization | Ring closure of an acyclic precursor, such as reductive amination of δ-amino ketones. nih.gov | Versatile approach with potential for stereocontrol based on precursor stereochemistry. |

| Aza-Prins Cyclization | Cyclization of homoallylic amines with carbonyl compounds to form 4-hydroxypiperidines. rsc.org | Highly diastereoselective for cis-4-hydroxypiperidines. |

| Enzymatic Reduction | Carbonyl reductase-catalyzed reduction of 4-oxopiperidines to chiral 4-hydroxypiperidines. nih.gov | Excellent stereoselectivity, providing access to enantiomerically pure precursors. nih.gov |

Formation of the Aryloxy Linkage: Etherification Reactions (e.g., Mitsunobu Reaction)

The formation of the ether linkage between the 4-hydroxy group of the piperidine core and the 2-bromo-4-fluorophenol (B1268413) is a critical step in the synthesis of the target compound. The Mitsunobu reaction is a powerful and widely used method for this transformation, as it typically proceeds with inversion of stereochemistry at the alcohol carbon and under mild conditions. wikipedia.orgnih.gov

The reaction involves the activation of the hydroxyl group of a protected 4-hydroxypiperidine (B117109) with a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This in-situ activation creates a good leaving group, which is then displaced by the phenoxide generated from 2-bromo-4-fluorophenol. The acidity of the phenol (B47542) (pKa) is a crucial factor for the success of the reaction. organic-chemistry.org For sterically hindered substrates, the use of sonication has been shown to dramatically increase reaction rates. organic-chemistry.org

While the Mitsunobu reaction is highly effective, alternative etherification methods such as the Williamson ether synthesis can also be employed. This would involve the deprotonation of 4-hydroxypiperidine with a strong base to form the corresponding alkoxide, followed by nucleophilic substitution on an activated 2-bromo-4-fluorophenyl derivative. However, the Mitsunobu reaction often offers superior yields and milder conditions, especially for complex molecules. nih.gov

| Reagent/Condition | Role in Mitsunobu Reaction | Typical Examples |

| Alcohol | The substrate providing the hydroxyl group. | N-Boc-4-hydroxypiperidine |

| Phenol | The nucleophile that forms the ether linkage. | 2-Bromo-4-fluorophenol |

| Phosphine | Activates the alcohol's hydroxyl group. | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidant that facilitates the formation of the phosphonium (B103445) salt. | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Solvent | Aprotic solvent to dissolve reactants. | Tetrahydrofuran (THF), Dichloromethane (DCM) |

Introduction and Modification of the 2-Bromo-4-fluorophenyl Moiety

The 2-bromo-4-fluorophenyl group provides two key handles for further chemical modification: the bromine atom, which is amenable to cross-coupling reactions, and the fluorine atom, which can influence the electronic properties of the ring and potentially participate in nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Strategies for Aromatic Ring Modification

Nucleophilic aromatic substitution (SₙAr) is a powerful tool for the functionalization of electron-deficient aromatic rings. nih.gov In the context of this compound, the fluorine atom could potentially be displaced by a nucleophile, although this is generally less favorable than displacement of other halogens like chlorine or bromine in activated systems. nih.gov The reactivity of the aryl fluoride (B91410) towards SₙAr is significantly enhanced by the presence of strong electron-withdrawing groups ortho or para to the fluorine atom. nih.gov In the absence of strong activation, forcing conditions such as high temperatures and strong nucleophiles may be required. Recent advances have shown that organic photoredox catalysis can enable the nucleophilic aromatic substitution of unactivated fluoroarenes under milder conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Derivatization

The bromine atom on the aromatic ring of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgresearchgate.net This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com

The Suzuki-Miyaura reaction is known for its mild reaction conditions and high functional group tolerance, making it a highly versatile tool for the derivatization of the aromatic ring. organic-chemistry.org A wide variety of boronic acids and esters are commercially available or can be readily synthesized, allowing for the introduction of diverse substituents such as alkyl, alkenyl, aryl, and heteroaryl groups. nih.gov The choice of palladium catalyst, ligand, and base can be optimized to achieve high yields and selectivity for the desired coupling product. organic-chemistry.org

Another important palladium-catalyzed reaction is the Buchwald-Hartwig amination, which would allow for the coupling of the aryl bromide with a wide range of amines to form new carbon-nitrogen bonds. semanticscholar.orgresearchgate.net

| Reaction Type | Reactants | Catalyst/Reagents | Product |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-(2-Aryl-4-fluorophenoxy)piperidine |

| Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, Ligand, Base | 4-(2-Amino-4-fluorophenoxy)piperidine |

Stereoselective Synthesis and Chiral Resolution Techniques for Piperidine Derivatives

As many biologically active molecules are chiral, the stereoselective synthesis or resolution of enantiomers of 4-(aryloxy)piperidine derivatives is of significant importance. Stereocenters can be introduced during the synthesis of the piperidine core itself, for example, through asymmetric hydrogenation of a prochiral pyridine or through stereoselective cyclization reactions. nih.gov

Once a racemic mixture of a piperidine derivative is obtained, chiral resolution can be employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the separation of enantiomers. eijppr.comnih.gov Various types of CSPs are available, including those based on polysaccharides, proteins, and Pirkle-type phases, and the selection of the appropriate column and mobile phase is crucial for achieving good separation. eijppr.com

Functional Group Interconversions and Advanced Derivatization Studies

The this compound scaffold offers several opportunities for further functionalization. The secondary amine of the piperidine ring is a key site for derivatization. N-alkylation, N-acylation, and N-arylation are common transformations that can be readily achieved to introduce a wide variety of substituents. researchgate.net For example, reductive amination with aldehydes or ketones can be used to introduce alkyl groups at the nitrogen atom.

The aromatic ring, once functionalized via cross-coupling reactions, can also undergo further transformations. For instance, a newly introduced functional group can be modified, or a second cross-coupling reaction could be performed if a di-halo-substituted aromatic ring was used initially. These advanced derivatization studies are crucial for exploring the chemical space around the core scaffold and for optimizing the properties of the molecule for specific applications. researchgate.net

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 2 Bromo 4 Fluorophenoxy Piperidine Analogs

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution patterns are a critical determinant of biological activity. ajchem-a.comajchem-a.comresearchgate.net Modifications on the piperidine nitrogen, in particular, have been shown to significantly modulate the pharmacological properties of analogs. The nature of the substituent at the N-1 position can influence factors such as receptor affinity, selectivity, and metabolic stability.

The position of substituents on the piperidine ring is also vital. Studies on various piperidine derivatives have shown that substitutions at the C-4 position are often preferred for maximizing inhibitory effects, while modifications at other positions can lead to different outcomes. acs.orgnih.gov For example, in a series of N-nitrosopiperidine derivatives, halogen substitutions on the ring enhanced mutagenic activity, whereas hydroxyl or carboxyl groups led to a loss of activity. nih.gov This highlights the sensitivity of biological targets to even minor structural changes on the piperidine core.

Below is a table illustrating how different N-substituents on a hypothetical phenoxypiperidine core can influence biological activity, based on general principles observed in related compound series.

| Substituent (R) | General Impact on Activity | Rationale |

| H | Baseline activity | Unsubstituted amine may participate in hydrogen bonding. |

| Methyl | Often maintained or slightly increased activity | Small alkyl group can provide favorable van der Waals interactions without causing steric hindrance. |

| Benzyl | Variable; can increase or decrease activity | Introduces aromatic group that can engage in π-stacking but may be too bulky for some binding sites. |

| Carbamoyl | Can enhance activity | May introduce additional hydrogen bonding opportunities. |

Role of the Phenoxy Linkage in Molecular Recognition and Binding

The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a biological target's binding site. The geometry of this linkage, including the bond angles and torsional flexibility, dictates the spatial orientation of the piperidine and the bromofluorophenyl moieties relative to each other. This orientation is critical for achieving a complementary fit within the binding pocket of a receptor or enzyme. sci-hub.se

The stability and relative planarity conferred by the phenoxy group can also influence how the entire molecule presents itself to its biological target. The interaction is governed by principles of surface complementarity and thermodynamics. nih.gov Any modification that alters the electronic nature or steric bulk around this linkage can disrupt the optimal binding conformation, leading to a significant loss of activity. Studies involving bioisosteric replacement of the ether linkage (e.g., with a thioether or an amine) in similar scaffolds often result in dramatic changes in biological potency, underscoring the specific role of the oxygen atom in molecular recognition. nih.gov

Influence of Bromine and Fluorine Substituents on Aromatic Ring Electronic Properties and Steric Interactions

The substitution pattern on the phenyl ring, specifically the presence of bromine and fluorine atoms, profoundly influences the molecule's electronic and steric properties, which are key determinants of its interaction with biological targets. oncodesign-services.com Halogen substituents modulate the electron density of the aromatic ring and can participate in specific interactions, such as halogen bonding. researchgate.net

Electronic Effects: Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through induction. libretexts.org However, it can also act as a weak π-electron donor through resonance. This dual nature can significantly alter the acidity or basicity of nearby functional groups and modulate the electrostatic potential of the aromatic ring surface. nih.govacs.org The bromine atom is less electronegative but is more polarizable. It is considered a weak deactivating group in electrophilic aromatic substitution, withdrawing electron density inductively while donating through resonance due to its p-electrons conjugating with the π-system of the ring. researchgate.netlibretexts.org The combined electronic influence of the ortho-bromo and para-fluoro substituents creates a unique electron distribution on the phenyl ring, which is critical for specific molecular recognition events.

Steric and Other Interactions: The size of the bromine atom (van der Waals radius ~1.85 Å) compared to hydrogen (~1.20 Å) introduces significant steric bulk at the ortho position. This steric hindrance can restrict the rotation around the C-O bond of the phenoxy linkage, influencing the molecule's preferred conformation. Furthermore, both bromine and fluorine can engage in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic partner like an oxygen or nitrogen atom in a receptor binding site. The strength of these interactions can be significantly modulated by other substituents on the aromatic ring. researchgate.net Fluorine substitution, in particular, has been shown to enhance the strength of halogen bonds formed by other halogens on the same ring. researchgate.net

The following table summarizes the key properties of these halogen substituents.

| Substituent | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Key Interactions |

| Fluorine | 3.98 | Strong Electron-Withdrawing | Weak Electron-Donating | Hydrogen Bonding, Halogen Bonding |

| Bromine | 2.96 | Weak Electron-Withdrawing | Weak Electron-Donating | Steric Hindrance, Halogen Bonding, p-π Conjugation researchgate.net |

Conformational Analysis and its Implications for SAR

The three-dimensional shape, or conformation, of 4-(2-Bromo-4-fluorophenoxy)piperidine is intrinsically linked to its biological activity. The molecule is not static; it exists as an equilibrium of different conformers. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents at the C-4 position can be either axial or equatorial.

The energetic preference for the axial versus equatorial conformation of the 4-phenoxy group is a critical factor in SAR. nih.gov For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov However, electrostatic interactions between the substituent at the C-4 position and the nitrogen atom (especially when protonated) can significantly influence this equilibrium. For polar substituents like halogens, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer. nih.gov In some cases, this can even reverse the conformational preference, making the axial form more favored. nih.gov

The preferred conformation determines how the molecule presents its key interacting groups (the halogenated phenyl ring, the piperidine nitrogen, and the ether oxygen) to the binding site of a biological target. A molecule must adopt a specific "bioactive" conformation to bind effectively. Therefore, understanding the factors that govern conformational equilibrium is essential for designing analogs with improved activity. Molecular mechanics calculations can be used to predict the relative energies of different conformers and rationalize observed SAR trends. nih.gov

Design and Synthesis of Compound Libraries for SAR Exploration

To systematically explore the structure-activity relationships of the this compound scaffold, the design and synthesis of focused compound libraries are employed. nih.govyoutube.com This approach allows medicinal chemists to efficiently probe the chemical space around the core structure by introducing a variety of substituents at key positions. oncodesign-services.com

The design of such libraries is often guided by a specific hypothesis. nih.gov For the this compound scaffold, library synthesis would typically focus on modifying three main points of diversity:

The Piperidine Nitrogen (N-1): Introducing a range of alkyl, aryl, acyl, and other functional groups to probe interactions within the corresponding sub-pocket of the target.

The Aromatic Ring: Varying the nature and position of halogen substituents (e.g., replacing bromine with chlorine) or introducing other small electron-withdrawing or -donating groups to fine-tune electronic properties and halogen bonding potential.

The Piperidine Ring: Introducing substituents at other positions on the piperidine ring (e.g., C-2, C-3) to explore additional steric and electronic effects, although this often involves more complex synthetic routes.

These libraries are often synthesized using parallel synthesis techniques, which allow for the rapid generation of a multitude of analogs. researchgate.net Each compound in the library is then tested for its biological activity, and the resulting data is used to build a comprehensive SAR model. collaborativedrug.com This iterative process of design, synthesis, and testing is fundamental to lead optimization and the development of new drug candidates. rsc.orgnih.gov

Pharmacological Investigations and Molecular Target Interactions of 4 2 Bromo 4 Fluorophenoxy Piperidine and Its Derivatives

In Vitro Receptor Binding and Functional Assays (e.g., Dopaminergic, Serotonergic, Opioid Pathways)

The 4-phenoxypiperidine (B1359869) scaffold, of which 4-(2-Bromo-4-fluorophenoxy)piperidine is a member, has been investigated for its affinity and activity at several key neurotransmitter receptors.

Dopaminergic Pathways: Derivatives of the phenoxypiperidine structure have been identified as potent antagonists of the dopamine (B1211576) D4 receptor. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives demonstrated exceptional binding affinity for the D4 receptor, with some compounds exhibiting Ki values in the sub-nanomolar range. chemrxiv.orgchemrxiv.org One particular analog, compound 14a , displayed a Ki of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). chemrxiv.org This high affinity and selectivity suggest that compounds with this core structure could significantly modulate dopaminergic signaling, a key pathway in motor control and cognition. chemrxiv.org The interaction of these ligands with key residues such as Asp115 and Phe410 within the D4 receptor binding site is thought to be crucial for their antagonist activity.

| Compound ID | D4 Receptor Ki (nM) | Selectivity vs. D1, D2, D3, D5 |

| 14a | 0.3 | >2000-fold |

| 9j (4-cyanophenoxy analog) | 1.7 | Not specified |

| 9k (3,4-difluorophenoxy analog) | 2.7 | Not specified |

Serotonergic Pathways: The piperidine (B6355638) core is also a common feature in ligands targeting serotonin (B10506) receptors. A study on halogenated diphenylpiperidines revealed high-affinity ligands for the serotonin 5-HT2A receptor. nih.gov One such compound, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol, showed a Ki of 1.63 nM for the 5-HT2A receptor with over 300-fold selectivity against other serotonin receptor subtypes (5-HT2C, 5-HT6, 5-HT7), as well as dopamine D2 and adrenergic receptors. nih.gov This indicates that modifications to the piperidine ring and its substituents can yield highly potent and selective agents for the serotonergic system, which is involved in mood, cognition, and perception.

Opioid Pathways: Research into 4-substituted piperidines has also explored their interaction with opioid receptors. Certain derivatives have been developed as balanced affinity ligands for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR), acting as MOR agonists and DOR antagonists. nih.gov This dual activity is of interest for developing analgesics with a reduced potential for tolerance and dependence. nih.gov For example, nitro-benzylideneoxymorphone, a bifunctional MOR and DOR ligand, demonstrated high efficacy at the µ-opioid receptor. frontiersin.org

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, 1,4-dihydroxy-2-naphthoate isoprenyltransferase, Cyclooxygenases, Receptor Tyrosine Kinases)

The versatility of the piperidine scaffold extends to its ability to inhibit various enzymes implicated in a range of physiological and pathological processes.

Acetylcholinesterase (AChE): Several studies have highlighted the potential of piperidine derivatives as inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). Phthalimide-based piperazine (B1678402) derivatives, which share structural similarities with phenoxypiperidines, have been synthesized and evaluated for their anti-acetylcholinesterase activity. One compound with a 4-fluorophenyl moiety demonstrated an IC50 value of 16.42 µM. nih.gov While not as potent as the reference drug donepezil, these findings suggest that the piperidine core can be incorporated into scaffolds that effectively inhibit AChE. nih.gov

1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA): A significant area of research for piperidine derivatives has been in the development of inhibitors for MenA, an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies of a MenA inhibitor scaffold incorporating a piperidine moiety have led to the identification of potent inhibitors with IC50 values in the low micromolar range. These compounds represent a promising avenue for the development of new anti-tuberculosis agents.

Cyclooxygenases (COX): The inhibitory activity of piperidine-related structures against cyclooxygenase enzymes (COX-1 and COX-2) has also been investigated. N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which can incorporate a piperidine ring, have been shown to inhibit both COX-1 and COX-2, with some derivatives exhibiting IC50 values comparable to the anti-inflammatory drug meloxicam. nih.gov This suggests a potential role for such compounds in modulating inflammatory pathways.

Receptor Tyrosine Kinases (RTKs): In the realm of oncology, piperazine derivatives, which are structurally analogous to piperidines, have been explored as inhibitors of receptor tyrosine kinases. Phenylpiperazine derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with some compounds exhibiting IC50 values in the nanomolar range in cancer cell lines. nih.gov Kinase inhibitor profiling has confirmed the selectivity of these compounds for EGFR over other kinases like VEGFR2, bFGF, and PDGFR. nih.gov

| Enzyme Target | Compound Class | Example IC50/Ki |

| Acetylcholinesterase (AChE) | Phthalimide-piperazine derivative | 16.42 µM |

| Cyclooxygenase (COX) | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Similar to Meloxicam |

| EGFR Tyrosine Kinase | Phenylpiperazine derivative | Nanomolar range |

Modulation of Neurotransmitter Systems in Preclinical Contexts

The in vitro receptor binding affinities of 4-phenoxypiperidine derivatives strongly suggest their capacity to modulate key neurotransmitter systems in preclinical settings. The potent D4 receptor antagonism observed with some analogs indicates a potential to influence dopaminergic neurotransmission. Given the role of D4 receptors in the cortico-basal ganglia network, these compounds could be valuable tools for studying conditions where this circuitry is dysregulated. chemrxiv.org

Similarly, the high affinity of certain piperidine derivatives for the 5-HT2A receptor points to a likely modulation of the serotonergic system. Selective 5-HT2A ligands are crucial for investigating the role of this receptor in various neurological processes. nih.gov The ability to develop ligands with high selectivity over other serotonin and dopamine receptors is a significant step in creating precise pharmacological tools.

Elucidation of Mechanisms of Action in Cellular and Preclinical Models

The mechanism of action for piperidine derivatives is intrinsically linked to their molecular targets. For derivatives acting as D4 receptor antagonists, the mechanism involves blocking the binding of dopamine to its receptor, thereby inhibiting downstream signaling pathways. This has been explored in cellular models to understand their potential in conditions like L-DOPA-induced dyskinesias. chemrxiv.org

In the context of enzyme inhibition, the mechanism involves the binding of the piperidine derivative to the active site of the target enzyme, preventing the substrate from binding and being converted to its product. For example, the inhibition of acetylcholinesterase by piperidine-based compounds leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. nih.gov

Cellular Assays for Biological Response Profiling (e.g., Cell Proliferation, Cell Migration)

Cellular assays are instrumental in characterizing the biological effects of this compound and its derivatives. In studies of piperazine-based EGFR inhibitors, cell proliferation was evaluated in vitro using MTS assays on various cancer cell lines, including Jurkat, K-562, HeLa, and Sk-mel-2. researchgate.net Some compounds demonstrated antiproliferative activity with IC50 values in the low micromolar range. researchgate.net

Furthermore, the impact of these compounds on cell motility has been investigated using confocal microscopy to study the actin cytoskeleton structure. researchgate.net Such assays are crucial for understanding the potential anti-cancer effects of these molecules, particularly their ability to inhibit tumor growth and metastasis.

Computational and Theoretical Chemistry Approaches in the Study of 4 2 Bromo 4 Fluorophenoxy Piperidine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly vital in drug discovery for predicting the interaction between a small molecule ligand, such as 4-(2-Bromo-4-fluorophenoxy)piperidine, and a macromolecular target, typically a protein or enzyme.

The primary goal of molecular docking is to identify the most stable binding conformation, often referred to as the binding pose, and to estimate the binding affinity (or binding energy) of the ligand-target complex. A lower binding energy generally indicates a more stable complex and potentially higher biological activity. nih.gov

In a typical docking study involving this compound, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The compound's 3D structure is generated and optimized. The docking software then samples a large number of possible orientations and conformations of the ligand within the protein's active site.

Detailed Research Findings: Docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex. For this compound, the following interactions could be predicted:

The piperidine (B6355638) ring's nitrogen atom could act as a hydrogen bond acceptor or donor.

The ether oxygen is a potential hydrogen bond acceptor.

The fluorophenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues in the active site.

The bromine and fluorine atoms can form halogen bonds, which are increasingly recognized as important in ligand-protein binding.

The results of such simulations are often presented in a data table summarizing the binding energies and key interacting residues.

Table 1: Example of Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Predicted Value | Key Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | |

| Hydrogen Bonds | 2 | ASP 150 (with piperidine N-H), GLU 95 (with ether O) |

| Hydrophobic Interactions | 4 | LEU 25, VAL 40, PHE 148 |

| Halogen Bond | 1 | TYR 88 (with Br) |

| π-π Stacking | 1 | PHE 148 (with fluorophenyl ring) |

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. aps.org DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. aps.org This makes it computationally more tractable than traditional wavefunction-based methods for larger molecules.

For this compound, DFT calculations can predict a wide range of properties:

Electronic Structure: DFT can map the distribution of electron density and generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. mdpi.com

Reactivity: DFT is used to calculate global reactivity descriptors based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Spectroscopic Properties: DFT can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can be compared with experimental data to confirm the molecule's structure.

Table 2: DFT-Predicted Properties for this compound

| Property | Predicted Value | Implication |

| HOMO Energy | -6.2 eV | Region of the molecule most likely to donate electrons. |

| LUMO Energy | -1.1 eV | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.1 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.5 Debye | Reflects the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Negative potential near O, F; Positive potential near piperidine N-H | Predicts sites for electrophilic and nucleophilic attack, respectively. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a regression or classification model that relates numerical parameters describing the chemical structure (descriptors) to the observed activity. nih.gov

To build a QSAR model for a series of derivatives of this compound, the following steps are taken:

Data Set Preparation: A set of molecules with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, guiding chemists to prioritize the synthesis of the most promising candidates.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows researchers to observe the conformational flexibility of both the ligand and the protein and to assess the stability of their complex. researchgate.net

For the this compound-protein complex identified through docking, an MD simulation can provide deeper insights:

Binding Stability: By running a simulation for tens or hundreds of nanoseconds, one can observe if the ligand remains stably bound in the active site. The root-mean-square deviation (RMSD) of the ligand's position is often monitored to assess stability.

Conformational Changes: MD reveals how the ligand and protein adapt to each other's presence, providing a more realistic model of the binding event.

Binding Free Energy Calculation: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy. frontiersin.org

In Silico Prediction of Drug Disposition Properties Relevant to SAR (e.g., Lipophilicity)

In addition to predicting a compound's activity at its target (pharmacodynamics), computational methods are essential for predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties (pharmacokinetics). nih.gov A compound with excellent target affinity may fail in clinical trials if it has poor ADMET properties. researchgate.net

In silico tools can predict a variety of ADMET-related properties for this compound:

Lipophilicity: Often expressed as logP, this property affects solubility, absorption, and membrane permeability. The presence of halogen atoms and the phenyl ring would suggest a relatively high lipophilicity. nih.gov

Solubility: Aqueous solubility is crucial for drug absorption.

Gastrointestinal (GI) Absorption: Models can predict the likelihood of a compound being absorbed from the gut.

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable.

Table 3: Predicted ADMET and Drug-Likeness Properties for this compound

| Property | Predicted Value | Status (Based on Lipinski's Rule of Five) |

| Molecular Weight ( g/mol ) | 274.13 | Pass (< 500) |

| logP (Lipophilicity) | 3.2 | Pass (< 5) |

| Hydrogen Bond Donors | 1 (piperidine N-H) | Pass (≤ 5) |

| Hydrogen Bond Acceptors | 2 (ether O, piperidine N) | Pass (≤ 10) |

| Predicted ADMET Profile | ||

| GI Absorption | High | Favorable for oral administration |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |

| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions |

These computational predictions provide a comprehensive profile of a molecule before it is synthesized, saving significant time and resources in the drug discovery pipeline.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 2 Bromo 4 Fluorophenoxy Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: Proton NMR spectroscopy of 4-(2-Bromo-4-fluorophenoxy)piperidine would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the aromatic ring. The piperidine protons would likely appear as complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The proton at the 4-position, bonded to the oxygen-linked carbon, would be shifted downfield due to the deshielding effect of the electronegative oxygen atom. The aromatic protons would resonate in the downfield region (around 6.8-7.5 ppm), with their splitting patterns dictated by coupling to each other and to the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum would provide a count of the chemically distinct carbon atoms. The piperidine carbons would appear in the aliphatic region (approximately 25-70 ppm), with the C4 carbon bearing the ether linkage appearing most downfield in this group. The aromatic carbons would be found further downfield (around 110-160 ppm). The carbon directly bonded to bromine would be significantly influenced by the halogen's electron-withdrawing and heavy atom effects, while the carbon attached to fluorine would show a characteristic large one-bond coupling constant (¹JC-F).

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift and coupling to adjacent protons would confirm its position.

2D NMR: To unambiguously assign all proton and carbon signals, a series of two-dimensional NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connections between adjacent protons within the piperidine and aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and for connecting the piperidine ring to the phenoxy moiety through correlations from the piperidine H4 proton to the aromatic carbons.

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data |

| Chemical Shift (ppm) | Proton |

| ~7.4 | Ar-H |

| ~7.1 | Ar-H |

| ~6.9 | Ar-H |

| ~4.4 | O-CH (piperidine) |

| ~3.1 | N-CH₂ (piperidine) |

| ~2.0 | CH₂ (piperidine) |

| ~1.7 | CH₂ (piperidine) |

(Note: 'd' indicates a doublet due to C-F coupling. Predicted values are estimates and can vary based on solvent and experimental conditions.)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

MS: In a standard mass spectrum, this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of similar intensity.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₁H₁₃BrFNO).

Fragmentation Analysis: The fragmentation pattern provides clues to the compound's structure. Common fragmentation pathways would likely involve the cleavage of the C-O ether bond, leading to fragments corresponding to the bromofluorophenoxy and piperidine moieties. Loss of the bromine atom is also a probable fragmentation step.

| Predicted Mass Spectrometry Data | |

| m/z (relative intensity) | Fragment Identity |

| 290/292 | [M]⁺ (Molecular ion) |

| 209/211 | [BrFC₆H₃O]⁺ |

| 84 | [C₅H₁₀N]⁺ |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present.

The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its constituent parts:

C-H stretching (aromatic): Typically found above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹.

N-H stretching: A secondary amine N-H stretch would appear as a moderate band in the 3300-3500 cm⁻¹ region.

C-O-C stretching (aryl ether): Strong, characteristic bands would be expected in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-N stretching: This vibration for the piperidine ring would likely appear in the 1020-1250 cm⁻¹ range.

C-F stretching: A strong absorption band is expected in the 1100-1400 cm⁻¹ region.

C-Br stretching: This would appear in the fingerprint region, typically between 500-600 cm⁻¹.

Aromatic C=C bending: Bands in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group/Vibration |

| ~3350 | N-H Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~1500-1600 | Aromatic C=C Bending |

| ~1240 | Asymmetric C-O-C Stretch |

| ~1200 | C-F Stretch |

| ~1100 | C-N Stretch |

| ~1050 | Symmetric C-O-C Stretch |

| ~550 | C-Br Stretch |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Should this compound be crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For piperidine-containing compounds, X-ray crystallography typically confirms that the piperidine ring adopts a stable chair conformation. It would also reveal the spatial relationship between the piperidine ring and the substituted phenoxy group. Furthermore, analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which govern the solid-state structure.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and other conjugated systems.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the substituted benzene (B151609) ring. The presence of the bromo, fluoro, and alkoxy substituents would be expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of benzene. Typically, substituted phenols and their ethers exhibit absorption maxima in the range of 270-290 nm. The exact position of the absorption maximum (λmax) would be influenced by the electronic effects of all substituents on the aromatic ring.

Future Research Directions and Translational Perspectives for 4 2 Bromo 4 Fluorophenoxy Piperidine

Development of Novel Analogs with Enhanced Potency and Selectivity

The core structure of 4-(2-bromo-4-fluorophenoxy)piperidine is ripe for chemical modification to generate novel analogs with superior pharmacological profiles. Future research will focus on systematic structure-activity relationship (SAR) studies to enhance potency and, crucially, selectivity for specific biological targets.

Key strategies for analog development include:

Substitution Reactions : The bromo and fluoro groups on the phenyl ring are amenable to various substitution reactions, allowing for the introduction of diverse functional groups. This can modulate the electronic and steric properties of the molecule, potentially improving binding affinity and target specificity.

Modifications of the Piperidine (B6355638) Ring : The piperidine nitrogen offers a convenient handle for derivatization. N-alkylation or N-arylation can introduce new pharmacophoric elements, influencing properties such as solubility, cell permeability, and interaction with target proteins. For instance, studies on other piperidine series have shown that extending a side chain can shift a compound's activity from an antagonist to a partial agonist. nih.gov

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or metabolic stability. For example, the ether linkage could be replaced with other functionalities to explore different spatial arrangements and hydrogen bonding capabilities.

Recent advancements in synthetic chemistry offer more efficient ways to create complex, three-dimensional piperidine molecules. news-medical.net A novel two-stage process combining biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling can simplify the synthesis of complex piperidines, reducing multi-step processes to just a few steps. news-medical.net This modular approach could accelerate the creation of a diverse library of analogs from this compound for biological screening. news-medical.net

| Modification Strategy | Potential Outcome | Example from Piperidine Literature | Citation |

| Phenyl Ring Substitution | Modulate binding affinity and selectivity | Halogen substituents showed enhanced inhibitory effects against pathogenic microorganisms. | |

| Piperidine N-Derivatization | Alter solubility, permeability, and efficacy | Replacement of piperidine core with piperazine (B1678402) maintained a balanced MOR/DOR binding profile. | nih.gov |

| Scaffold Modification | Improve CNS MPO scores and target binding | Introduction of a gem-difluoro group improved cLogP values in D4 receptor antagonists. | nih.gov |

| Streamlined Synthesis | Accelerate discovery of complex 3D analogs | A biocatalytic/electrocatalytic method reduced 7-17 step syntheses to 2-5 steps. | news-medical.net |

Exploration of Undiscovered Therapeutic Indications and Biological Pathways

The piperidine nucleus is a privileged scaffold found in drugs treating a wide array of conditions, including cancer, viral infections, inflammation, and central nervous system disorders. arizona.eduresearchgate.net While the specific therapeutic profile of this compound is not extensively defined, its structural motifs suggest several promising avenues for investigation.

Future research should aim to screen this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic uses. Given the activities of other bromo- and piperidine-containing molecules, potential areas of exploration include:

Oncology : Halogenated compounds and piperidine derivatives have shown significant potential as anticancer agents. researchgate.netresearchgate.net For example, a different bromo-substituted piperidinyl-thiazole compound was found to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. nih.gov Investigating the effects of this compound on cancer cell proliferation, apoptosis, and key signaling pathways (e.g., tyrosine kinases) could reveal new oncological applications. nih.gov

Neurodegenerative and Psychiatric Disorders : The piperidine moiety is a common feature in many central nervous system (CNS) active drugs. researchgate.net Research into the modulation of neurotransmitter receptors, such as dopamine (B1211576) or opioid receptors, could uncover potential treatments for conditions like Alzheimer's disease, schizophrenia, or pain. nih.govnih.gov

Infectious Diseases : Piperidine derivatives have been explored for their antimicrobial, antifungal, and antiviral properties. researchgate.net The presence of halogen atoms can enhance antimicrobial efficacy, making this compound a candidate for development into new anti-infective agents.

Unbiased screening approaches, such as phenotypic screening, could reveal unexpected activities and identify novel biological pathways modulated by this chemical scaffold.

Integration with Advanced High-Throughput Screening Technologies

To efficiently explore the therapeutic potential of this compound and its analog library, integration with advanced high-throughput screening (HTS) is essential. HTS allows for the rapid automated testing of thousands of compounds against specific targets or in cell-based models, dramatically accelerating the initial stages of drug discovery. nih.govresearchgate.net

A future research workflow could involve:

Library Synthesis : Creation of a diversified library of analogs based on the this compound scaffold, utilizing modern efficient synthesis techniques. news-medical.net

Target-Based Screening : HTS of the library against specific, validated biological targets such as enzymes (e.g., kinases, proteases) or receptors implicated in disease. nih.gov

Phenotypic Screening : Employing automated microscopy and other cell-based assays to screen for desired phenotypic changes in disease models (e.g., inhibition of cancer cell growth, protection of neurons from oxidative stress) without a preconceived target. nih.gov

Hit-to-Lead Optimization : Utilizing biocompatible "click chemistry" reactions, such as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx), to rapidly generate further analogs of initial HTS hits directly in the assay plates. nih.gov This high-throughput medicinal chemistry approach can significantly shorten the cycle time for optimizing potency and other drug-like properties. nih.gov

This integration of combinatorial chemistry and HTS provides a powerful engine for discovering novel, biologically active compounds derived from the parent structure. nih.gov

Challenges and Opportunities in Piperidine-Based Drug Discovery

The widespread success of piperidine-containing drugs highlights the immense opportunities this scaffold provides. researchgate.netnih.gov However, researchers also face significant challenges that must be addressed in the development of new therapeutics based on this compound.

Opportunities:

Structural Versatility : The piperidine ring is a non-planar, three-dimensional structure that can be readily modified to explore a vast chemical space, enabling precise orientation of substituents to optimize target interactions. news-medical.net

Proven Pharmacophore : Its prevalence in existing drugs demonstrates that the piperidine scaffold often imparts favorable pharmacokinetic properties, such as good bioavailability and metabolic stability. pharmjournal.rubohrium.com

Broad Bioactivity : The piperidine nucleus is associated with a wide spectrum of biological activities, offering the potential to develop therapies for numerous diseases. researchgate.netnih.gov

Challenges:

Synthetic Complexity : While the basic piperidine ring is accessible, the stereoselective synthesis of complex, multi-substituted derivatives can be challenging and resource-intensive. However, new modular strategies are emerging to address this bottleneck. news-medical.net

Target Selectivity : A key challenge in drug discovery is achieving high selectivity for the desired biological target to minimize off-target effects. The inherent flexibility and broad bioactivity of some piperidine derivatives can make achieving this selectivity difficult.

Blood-Brain Barrier Permeability : For CNS-targeted therapies, molecules must be engineered to effectively cross the blood-brain barrier. For non-CNS drugs, penetration into the brain is an undesirable side effect that must be minimized. Fine-tuning the physicochemical properties of analogs is critical.

Future research on this compound will need to navigate these challenges by leveraging synthetic innovations and sophisticated screening strategies to capitalize on the opportunities presented by this privileged scaffold.

Application as Chemical Biology Tools and Probes for Biological Systems

Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable chemical biology tools to investigate biological processes. Chemical probes are small molecules designed to interact with a specific protein or pathway, allowing researchers to study its function in living systems.

The structure of this compound is well-suited for conversion into a chemical probe. Future work could focus on:

Affinity Probes : Synthesizing derivatives that incorporate a reactive group (e.g., a photo-affinity label) to covalently bind to the target protein. This allows for the identification and isolation of the target protein from complex biological samples.

Fluorescent Probes : Attaching a fluorophore to the molecule would enable researchers to visualize the subcellular localization of the target protein or track its movement within a cell using advanced microscopy techniques.

Building Blocks for DELs : The compound could serve as a core fragment for DNA-Encoded Libraries (DELs). In this technology, vast libraries of compounds are synthesized, each with a unique DNA barcode, allowing for massive parallel screening to identify binders to a protein of interest.

By developing such tools, researchers can use this compound not just as a potential drug, but as a molecular probe to dissect the complex biological systems it perturbs, thereby uncovering new biological insights and identifying novel drug targets. sigmaaldrich.com

Q & A

Basic Research Questions

Q. How can the synthesis of 4-(2-Bromo-4-fluorophenoxy)piperidine be optimized for higher yield and purity?

- Methodological Answer : Synthesis optimization often involves selecting appropriate coupling agents and stabilizing intermediates. For example, the Knoevenagel condensation method, catalyzed by piperidine, is effective for forming phenoxy-piperidine derivatives (e.g., 4-(4-fluorophenoxy)benzaldehyde intermediates) . Additionally, converting the free base to a hydrochloride salt (as seen in structurally similar compounds) enhances stability and crystallinity, facilitating purification via recrystallization or column chromatography . Reaction conditions (e.g., solvent polarity, temperature) should be tailored to minimize side products like dehalogenated byproducts.

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : H and C NMR can confirm the piperidine ring conformation and substituent positions (e.g., bromo and fluoro groups on the phenoxy moiety) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHBrFNO) and detects isotopic patterns for bromine .

- HPLC : Purity assessment (>95%) and identification of trace impurities (e.g., unreacted intermediates) .

Q. How does the bromo-fluorophenoxy substituent influence the compound’s stability under different storage conditions?

- Methodological Answer : The electron-withdrawing bromo and fluoro groups increase electrophilicity, making the compound susceptible to hydrolysis under humid conditions. Stability studies should include:

- Accelerated Degradation Testing : Exposure to 40°C/75% RH for 4 weeks to assess decomposition pathways (e.g., dehalogenation or oxidation) .

- Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation, necessitating amber vial storage .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer : Contradictions often arise from substituent electronic effects. For example:

- Comparative SAR Studies : Replace bromo with chloro or methyl groups (e.g., 4-(4-chlorobenzyl)piperidine vs. 4-(4-fluorobenzyl)piperidine) to isolate steric/electronic contributions .

- Computational Docking : Molecular dynamics simulations predict binding affinity variations due to halogen interactions with hydrophobic enzyme pockets .

- In Vitro Assays : Test analogs against standardized receptor panels (e.g., dopamine or serotonin receptors) to quantify selectivity .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., piperidine α-hydrogens) to identify rate-determining steps in nucleophilic substitution reactions .

- Transition-State Analysis : Computational tools (e.g., DFT) model intermediates during SNAr (nucleophilic aromatic substitution) or coupling reactions .

Q. What advanced analytical methods are effective in detecting trace impurities in this compound samples?

- Methodological Answer :

- LC-MS/MS : Quantifies impurities at ppm levels, especially halogenated byproducts (e.g., 4-(4-fluorophenoxy)piperidine from debromination) .

- X-ray Crystallography : Resolves stereochemical impurities in crystalline forms .

- ICP-MS : Detects residual metal catalysts (e.g., palladium from coupling reactions) .

Q. How do molecular modeling studies predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Software like AutoDock Vina models interactions with CNS targets (e.g., σ receptors), highlighting halogen bonding between bromine and Thr168 or Tyr173 residues .

- Free Energy Perturbation (FEP) : Quantifies binding energy differences when substituting bromine with other halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.